Methyl cis,cis-11,14-eicosadienoate

Catalog No.
S620318
CAS No.
61012-46-2
M.F
C21H38O2
M. Wt
322.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl cis,cis-11,14-eicosadienoate

CAS Number

61012-46-2

Product Name

Methyl cis,cis-11,14-eicosadienoate

IUPAC Name

methyl (11Z,14Z)-icosa-11,14-dienoate

Molecular Formula

C21H38O2

Molecular Weight

322.5 g/mol

InChI

InChI=1S/C21H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h7-8,10-11H,3-6,9,12-20H2,1-2H3/b8-7-,11-10-

InChI Key

GWJCFAOQCNNFAM-NQLNTKRDSA-N

SMILES

CCCCCC=CCC=CCCCCCCCCCC(=O)OC

Synonyms

11Z,14Z-eicosadienoic acid, methyl ester

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCCC(=O)OC

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCCCC(=O)OC

MEC is a specific type of ester formed from an alcohol (methyl alcohol) and a fatty acid (cis,cis-11,14-eicosadienoic acid) []. It belongs to a class of molecules known as eicosanoid precursors []. Eicosanoids are signaling molecules involved in various physiological processes [].

MEC is thought to be present in some natural sources, but research specifically on its natural occurrence is limited.


Molecular Structure Analysis

The key feature of MEC's structure is the presence of a 20-carbon chain (eicosa-) with two double bonds (dieno-) at the 11th and 14th positions (11,14-). The "cis" configuration indicates that the double bond hydrogens are on the same side of the double bond in both positions [, ]. Additionally, a methyl group (CH3) is attached to the carboxylic acid group via an ester linkage (O-CH3) [].


Chemical Reactions Analysis

MEC can undergo various chemical reactions typical of fatty acid esters. Here are some relevant examples:

  • Hydrolysis: MEC can be broken down into its constituent parts, cis,cis-11,14-eicosadienoic acid and methanol, by reacting with water in the presence of an enzyme (lipase) [].
CH3(CH2)17CH=CHCH2CH=CH(CH2)7COOH + H2O ->  CH3(CH2)17CH=CHCH2CH=CH(CH2)7COOH + CH3OH(MEC)                         (cis,cis-11,14-eicosadienoic acid)      (Methanol)
  • Esterification

    MEC can be synthesized by reacting cis,cis-11,14-eicosadienoic acid with methanol in the presence of an acid catalyst [].

  • Oxidation

    The double bonds in MEC are susceptible to oxidation by oxygen or oxidants, potentially leading to the formation of various oxidized products [].


Physical And Chemical Properties Analysis

  • A hydrophobic molecule due to the long hydrocarbon chain
  • Likely less viscous than the parent fatty acid due to the presence of the methyl group
  • Soluble in organic solvents like chloroform and methanol

The specific mechanism of action of MEC remains unclear. However, its role as an eicosanoid precursor suggests potential involvement in various biological processes mediated by eicosanoids, such as inflammation, blood clotting, and smooth muscle contraction []. Further research is needed to elucidate its specific functions.

Limited information exists on the safety hazards of MEC. However, as a fatty acid derivative, it is generally considered to have low toxicity []. Standard laboratory safety practices should always be followed when handling any organic compound.

XLogP3

8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15
1.Mizushina, Y.,Dairaku, I.,Yanaka, N., et al. Inhibitory action of polyunsaturated fatty acids on IMP dehydrogenase. Biochimie 89(5), 581-590 (2007).

Explore Compound Types